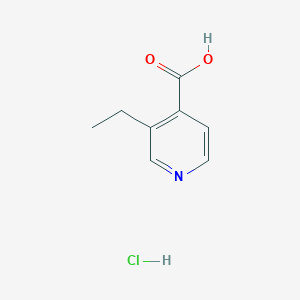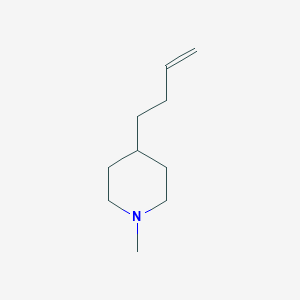
4-(But-3-en-1-yl)-1-methylpiperidine
Vue d'ensemble
Description
4-(But-3-en-1-yl)-1-methylpiperidine is an organic compound that is used in a variety of scientific research applications. It is a tertiary amine that is composed of a piperidine ring with a butenyl substituent at the 4-position. 4-(But-3-en-1-yl)-1-methylpiperidine is a colorless to pale yellow liquid with a low odor. The compound has a wide variety of applications in research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Applications De Recherche Scientifique
Medicine: Antiviral and Anti-HIV Potential
“4-(But-3-en-1-yl)-1-methylpiperidine” derivatives have been explored for their potential antiviral and anti-HIV properties. Studies suggest that certain indole derivatives, which share structural similarities with “4-(But-3-en-1-yl)-1-methylpiperidine,” exhibit inhibitory activity against various viral strains, including influenza and HIV . This opens up avenues for the compound to be modified and used in the development of new antiviral drugs.
Agriculture: Pest Control
In the agricultural sector, compounds related to “4-(But-3-en-1-yl)-1-methylpiperidine” have been identified in indole diterpenoids, which exhibit anti-insect activities . These substances could potentially be used to develop environmentally friendly pesticides that target specific pests without harming beneficial insects or the surrounding ecosystem.
Materials Science: Elastomers with Persistent Luminescence
The structural motif present in “4-(But-3-en-1-yl)-1-methylpiperidine” is found in compounds used to create persistent luminescence elastomers . These materials are valuable in the development of wearable devices, flexible displays, and anti-counterfeiting technologies due to their robust optical properties and stretchability.
Environmental Science: Biochar Composites
Research into biochar composites has revealed the presence of but-3-en-1-yl-related compounds, which contribute to the thermal stability and mechanical properties of these materials . Such composites can be used for environmental remediation and improving soil health by enhancing nutrient retention and water holding capacity.
Biochemistry: Radical Studies
The but-3-en-1-yl radical, a component of “4-(But-3-en-1-yl)-1-methylpiperidine,” has been studied for its reactivity and potential applications in biochemistry . Understanding the behavior of such radicals can lead to insights into complex biological processes and the development of novel biochemical assays.
Pharmacology: Neuroprotective Effects
Flavonoid antioxidants, which share a similar structural backbone with “4-(But-3-en-1-yl)-1-methylpiperidine,” have been studied for their neuroprotective actions in central nervous system diseases . These compounds modulate proinflammatory signaling pathways and possess antioxidant properties, suggesting that “4-(But-3-en-1-yl)-1-methylpiperidine” could be a candidate for further research in neuropharmacology.
Propriétés
IUPAC Name |
4-but-3-enyl-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-3-4-5-10-6-8-11(2)9-7-10/h3,10H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWGXVHEAKZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)
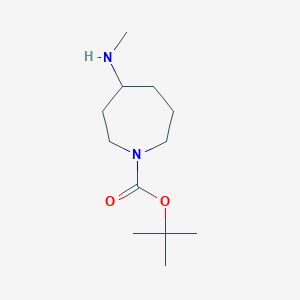

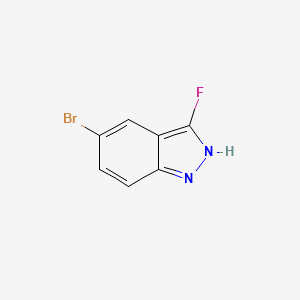
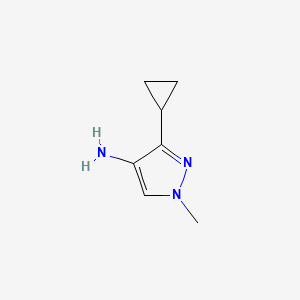
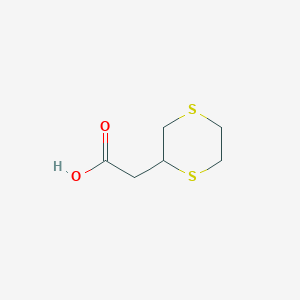
![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)
![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)
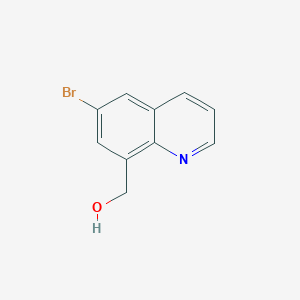
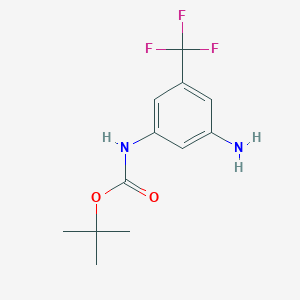
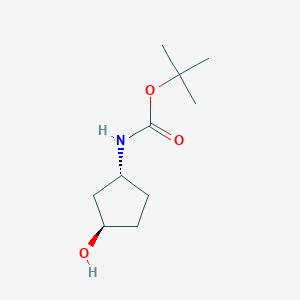
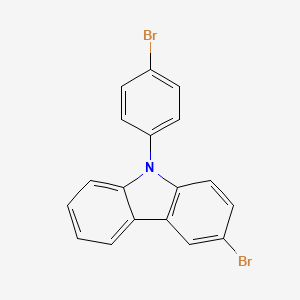
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
